molecular formula C17H16F3N5O B2613724 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034557-23-6

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide

Cat. No.: B2613724
CAS No.: 2034557-23-6
M. Wt: 363.344
InChI Key: NICNGEIVKGHCRJ-UHFFFAOYSA-N
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Description

“N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The new compounds were synthesized via this method .

Scientific Research Applications

Metal-Free Synthesis of Heterocycles

One significant area of application involves the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines. This process allows for the convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation, featuring high yields and short reaction times (Zisheng Zheng et al., 2014).

General Synthesis Methods

Another application is demonstrated in the general synthesis of [1,2,4]Triazolo[1,5‐a]pyridines from 2-aminopyridines. The process involves cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, allowing for the preparation of triazoles with various substituents on the pyridine ring under mild conditions (Elliott W. D. Huntsman & J. Balsells, 2005).

Antitumor and Antimicrobial Activities

Research also extends to the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce compounds with potential antitumor and antimicrobial activities. Such compounds include substituted pyridine derivatives and [1,2,4]triazolo[4,3-a]pyrimidines, highlighting the versatility of these heterocyclic frameworks in developing pharmacologically active agents (S. Riyadh, 2011).

Novel Synthetic Routes

Further applications involve novel synthetic routes for the construction of complex heterocyclic systems. For example, the synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds provides insights into the preparation of various indole and pyrimidine derivatives, which are of interest due to their potential biological activities (A. Monge et al., 1986).

Future Directions

The future directions for this class of compounds could involve further exploration of their antimicrobial and antiviral activities . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring could be a potential area of research .

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)23-24-15(25)9-22-16(26)11-1-2-13-10(7-11)3-5-21-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICNGEIVKGHCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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